molecular formula C22H26N2O4 B6536133 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide CAS No. 1040644-54-9

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6536133
CAS No.: 1040644-54-9
M. Wt: 382.5 g/mol
InChI Key: DYARGLGRBLBQDO-UHFFFAOYSA-N
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Description

The compound “N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural and synthetic compounds . The indole group is fused with a benzene and a pyrrole ring . The compound also contains a 2,2-dimethylpropanoyl group and a 2-methoxyphenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole group, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, would form the core of the molecule . Attached to this core would be the 2,2-dimethylpropanoyl group and the 2-methoxyphenoxy group .


Chemical Reactions Analysis

The chemical reactions that this compound would undergo would depend on the conditions and the reagents present. The indole group in the molecule can undergo various reactions such as electrophilic substitution, oxidation, and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the indole group could potentially make the compound aromatic and relatively stable . The 2,2-dimethylpropanoyl and 2-methoxyphenoxy groups could influence the compound’s solubility, boiling point, and melting point .

Future Directions

The future research directions for this compound could involve studying its potential biological activities given the wide range of activities exhibited by indole derivatives . Additionally, further studies could be conducted to fully characterize its physical and chemical properties and to develop efficient synthesis methods .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and are known to bind with high affinity to multiple receptors .

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with its targets to induce a variety of changes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-22(2,3)21(26)24-12-11-15-9-10-16(13-17(15)24)23-20(25)14-28-19-8-6-5-7-18(19)27-4/h5-10,13H,11-12,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYARGLGRBLBQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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